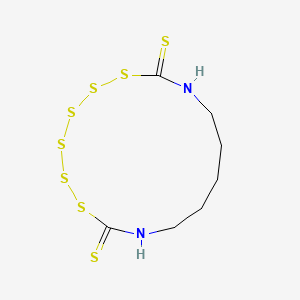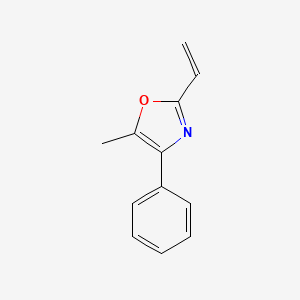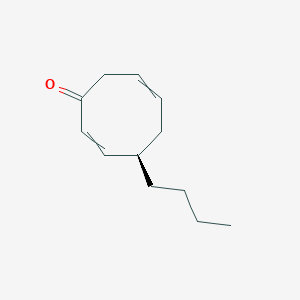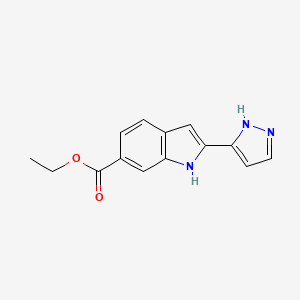
CID 78067711
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number 78067711 is a unique chemical entity with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a series of well-defined chemical reactions. The primary synthetic route includes the use of specific reagents and catalysts under controlled conditions to ensure the desired product’s purity and yield. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Large-scale reactors, continuous flow systems, and automated monitoring systems are employed to maintain consistent quality and efficiency. The industrial production process also incorporates stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with different functional groups.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a probe to study biological processes.
Medicine: It has potential therapeutic applications and is used in drug development and pharmacological studies.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or signaling pathways. The compound’s structure allows it to bind to particular receptors or enzymes, modulating their activity and resulting in the observed effects.
Properties
Molecular Formula |
C4H5O3Si |
|---|---|
Molecular Weight |
129.17 g/mol |
InChI |
InChI=1S/C4H5O3Si/c5-3-4(6)1-2-7-8/h3H,1-2H2 |
InChI Key |
QUSFOSYDODUSHH-UHFFFAOYSA-N |
Canonical SMILES |
C(CO[Si])C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene](/img/structure/B14203514.png)
![5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine](/img/structure/B14203525.png)
![2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B14203533.png)
![2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline](/img/structure/B14203541.png)





![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea](/img/structure/B14203577.png)
![3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine](/img/structure/B14203582.png)
![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)
